TRPC5 modulator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

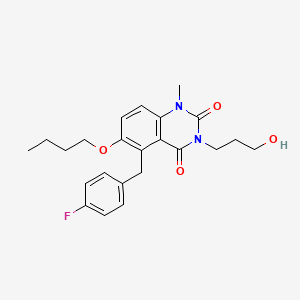

Structure

3D Structure

Properties

Molecular Formula |

C23H27FN2O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

6-butoxy-5-[(4-fluorophenyl)methyl]-3-(3-hydroxypropyl)-1-methylquinazoline-2,4-dione |

InChI |

InChI=1S/C23H27FN2O4/c1-3-4-14-30-20-11-10-19-21(18(20)15-16-6-8-17(24)9-7-16)22(28)26(12-5-13-27)23(29)25(19)2/h6-11,27H,3-5,12-15H2,1-2H3 |

InChI Key |

FEOHBJSOSGSWDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C2=C(C=C1)N(C(=O)N(C2=O)CCCO)C)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

TRPC5 Modulator Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of action of Transient Receptor Potential Canonical 5 (TRPC5) channel modulators. It provides a comprehensive overview of the signaling pathways involved, quantitative data on modulator potency, and detailed experimental protocols for studying TRPC5 activity.

Introduction to TRPC5

The Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel permeable to Ca²⁺ and Na⁺.[1] It is a member of the larger Transient Receptor Potential (TRP) channel superfamily.[2] TRPC5 is predominantly expressed in the brain, with lower levels of expression in the kidney, liver, and other tissues.[1][2] These channels can form homotetrameric or heterotetrameric complexes with other TRPC subfamily members like TRPC1 and TRPC4.[2] The activation of TRPC5 leads to membrane depolarization and an increase in intracellular calcium levels, influencing a variety of cellular processes.

TRPC5 channels are implicated in a range of physiological and pathological conditions, making them a promising therapeutic target. Modulators of TRPC5 are being investigated for the treatment of anxiety disorders, depression, chronic kidney disease, and pain.

Mechanisms of TRPC5 Modulation

TRPC5 channels are polymodal, meaning they can be activated and modulated by a variety of stimuli and signaling pathways. Modulation can occur through direct interaction with the channel protein or indirectly by affecting its regulatory pathways.

Signaling Pathways

Several key signaling pathways converge to regulate TRPC5 activity.

G-Protein Coupled Receptor (GPCR) Signaling:

TRPC5 channels are frequently activated downstream of Gq/11-coupled GPCRs. Activation of these receptors stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While TRPC3/6/7 channels are directly activated by DAG, the activation of TRPC4/5 is more complex and can be inhibited by Protein Kinase C (PKC), which is also activated by DAG.

TRPC5 can also be activated through the Gi/o pathway.

// Nodes Agonist [label="Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="Gq/11-coupled\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; TRPC5_inhibition [label="TRPC5\nInhibition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPC5_activation [label="TRPC5\nActivation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Agonist -> GPCR [label="Binds"]; GPCR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; DAG -> TRPC5_activation [label="May activate"]; PKC -> TRPC5_inhibition [label="Phosphorylates"];

{rank=same; Agonist; GPCR} {rank=same; Gq11; PLC; PIP2} {rank=same; IP3; DAG} {rank=same; ER; PKC} {rank=same; Ca_release; TRPC5_inhibition; TRPC5_activation} } caption: Gq/11-PLC Signaling Pathway for TRPC5 Modulation.

Phosphatidylinositol 4,5-bisphosphate (PIP2) Regulation:

PIP2 plays a crucial and dual role in TRPC5 regulation. The hydrolysis of PIP2 by PLC is a key step in the activation cascade. However, PIP2 itself is also required to maintain channel activity. Depletion of PIP2 can lead to channel desensitization. Furthermore, the sensitivity of TRPC5 to DAG is dependent on the dissociation of the Na+/H+ exchanger regulatory factor (NHERF) from the channel, a process that is initiated by PLC-mediated PIP2 hydrolysis.

// Nodes PLC_active [label="Activated PLC", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; TRPC5_NHERF [label="TRPC5-NHERF\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; TRPC5_active [label="Active TRPC5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2_depletion [label="PIP2 Depletion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desensitization [label="Channel\nDesensitization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PLC_active -> PIP2 [label="Hydrolyzes"]; PIP2 -> DAG; PIP2 -> TRPC5_active [label="Maintains activity", style=dashed]; PLC_active -> TRPC5_NHERF [label="Causes dissociation"]; TRPC5_NHERF -> TRPC5_active [label="Becomes DAG sensitive"]; DAG -> TRPC5_active [label="Activates"]; PIP2 -> PIP2_depletion [style=invis]; PLC_active -> PIP2_depletion [label="Leads to"]; PIP2_depletion -> Desensitization; } caption: Dual role of PIP2 in TRPC5 channel regulation.

Other Regulatory Mechanisms:

-

Redox Modulation: TRPC5 activity is enhanced by reducing agents like extracellular reduced thioredoxin.

-

Calcium/Calmodulin: Intracellular Ca²⁺ has a dual effect on TRPC5, with high concentrations being inhibitory. Calmodulin (CaM) can bind to the C-terminus of TRPC5 and accelerate channel activation.

-

Trafficking: The insertion of TRPC5 channels into the plasma membrane can be regulated, for example, by growth factors like EGF, which involves a pathway requiring PI3-kinase and Rac1.

Modulator Binding Sites and Mechanisms

Cryo-electron microscopy (cryo-EM) studies have revealed the binding sites and inhibitory mechanisms of several small-molecule TRPC5 modulators.

-

Pore Blockers: These molecules physically obstruct the ion-conducting pore of the channel.

-

Allosteric Modulators: These compounds bind to a site distinct from the pore, inducing conformational changes that alter channel activity.

-

Clemizole: This inhibitor binds within the voltage sensor-like domain of each TRPC5 subunit, stabilizing the channel in a non-conductive closed state.

-

HC-070: This inhibitor wedges between adjacent subunits near the extracellular side, also stabilizing a closed conformation.

-

-

Competitive Antagonists: These modulators bind to the same site as endogenous activators, preventing channel activation.

Quantitative Data on TRPC5 Modulators

The potency of TRPC5 modulators is typically quantified by their half-maximal inhibitory concentration (IC50) for inhibitors or half-maximal effective concentration (EC50) for activators.

Table 1: TRPC5 Inhibitors

| Compound | IC50 Value | Notes |

| Clemizole | 1.1 µM | Also inhibits TRPC4, TRPC3, TRPC6, and TRPC7. |

| HC-070 | 0.96 nM (Englerin A-induced), 5.72 nM (GTPγS-induced) | Potent inhibitor of TRPC4/5. |

| Pico145 (HC-608) | 1.3 nM (for TRPC5), 33 pM (for TRPC4-C1), 199 pM (for TRPC5-C1) | High potency, particularly against heteromeric channels. |

| ML204 | Micromolar range | Selective inhibitor of TRPC4/TRPC5. |

| M084 | 8.2 µM | Also inhibits TRPC4 and weakly inhibits TRPC3 and TRPC6. |

| AC1903 | 13.6 µM | Weak inhibitor of TRPC4, no inhibition of TRPC6. |

| Galangin | 0.45 µM | Natural flavonol inhibitor. |

| AM12 | 0.28 µM | Synthetic flavonol inhibitor. |

| GFB-8438 | 0.18 µM (Qpatch), 0.28 µM (manual patch clamp) | Equipotent against rat TRPC5. |

| SML-1 | 10.2 µM | Identified through virtual screening. |

| SML-13 | 10.3 µM | Identified through virtual screening. |

Table 2: TRPC5 Activators

| Compound | EC50 Value | Notes |

| (-)-Englerin A | 7 nM | Potent and selective activator of TRPC4 and TRPC5. |

| Riluzole | 9.2 µM | Marketed drug with multiple targets. |

| Methylprednisolone | 12 µM | Glucocorticoid with activating properties. |

| BTD | 1.4 µM (Ca²⁺ assay), 1.3 µM (patch clamp) | Selective activator of TRPC5. |

| AM237 | 15-20 nM | Xanthine derivative, selective for TRPC5 homomers. |

| Lead (Pb²⁺) | ~5 µM | Potent stimulator of TRPC5. |

| Internal Ca²⁺ | 635.1 nM (negative potential), 358.2 nM (positive potential) | Endogenous activator. |

Experimental Protocols

Investigating the mechanism of action of TRPC5 modulators requires a combination of molecular biology, biochemistry, and electrophysiology techniques.

Cell Culture and Transfection

HEK293 (Human Embryonic Kidney 293) cells are commonly used for the heterologous expression of TRPC5 channels due to their high transfection efficiency and low endogenous channel expression.

Protocol:

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: The day before transfection, seed the cells into the appropriate culture vessels (e.g., 24-well plates) at a density that will result in 50-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a mixture of plasmid DNA encoding human TRPC5 and a transfection reagent (e.g., Lipofectamine LTX or PEI) in a serum-free medium like Opti-MEM.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes.

-

Add the transfection complexes to the cells in a drop-wise manner.

-

Incubate the cells for 24-48 hours to allow for gene expression before performing functional assays.

-

// Nodes Start [label="Start:\nHEK293 Cell Culture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed cells into\nmulti-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_DNA [label="Prepare DNA-transfection\nreagent complex", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Complex [label="Incubate complex\n(15-30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Complex [label="Add complex to cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Cells [label="Incubate cells\n(24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Perform Functional Assay", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed; Seed -> Prepare_DNA [style=invis]; Start -> Prepare_DNA [style=invis]; Prepare_DNA -> Incubate_Complex; Incubate_Complex -> Add_Complex; Add_Complex -> Incubate_Cells; Incubate_Cells -> Assay; } caption: Workflow for HEK293 cell transfection with TRPC5 plasmid.

Electrophysiology (Whole-Cell Patch Clamp)

Whole-cell patch-clamp is the gold standard for directly measuring ion channel activity.

Protocol:

-

Solution Preparation:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

-

Apply TRPC5 modulators via the perfusion system and record changes in current amplitude.

-

Calcium Imaging (FLIPR Assay)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium, which is an indirect measure of TRPC5 channel activity.

Protocol:

-

Cell Plating: Plate TRPC5-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) for 30-60 minutes at 37°C.

-

Assay:

-

Place the plate in the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the test compound (potential modulator) and monitor fluorescence changes.

-

Add a known TRPC5 activator (e.g., riluzole) to stimulate the channel and measure the modulatory effect of the test compound.

-

Analyze the data by measuring the change in fluorescence intensity over time.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is used to identify key amino acid residues involved in modulator binding or channel gating.

Protocol (using a commercial kit like Q5 Site-Directed Mutagenesis Kit):

-

Primer Design: Design primers that are complementary to the template DNA but contain the desired mutation.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

-

Kinase, Ligase, and DpnI (KLD) Treatment:

-

Treat the PCR product with a KLD enzyme mix. The kinase phosphorylates the 5' ends of the linear PCR product, the ligase circularizes the phosphorylated DNA, and DpnI digests the methylated parental template DNA.

-

-

Transformation: Transform the KLD-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Conclusion

The study of TRPC5 modulator mechanisms of action is a rapidly evolving field with significant therapeutic potential. Understanding the intricate signaling pathways, the specific binding sites of modulators, and their effects on channel gating is crucial for the development of novel and selective drugs. The experimental protocols outlined in this guide provide a framework for researchers to investigate and characterize new TRPC5 modulators, ultimately contributing to the advancement of treatments for a variety of diseases.

References

The Discovery of Endogenous Ligands for TRPC5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel, is a key player in a multitude of physiological processes, including neuronal signaling, vascular function, and kidney filtration. Its dysregulation has been implicated in various pathological conditions, making it a compelling target for therapeutic intervention. A critical aspect of understanding and modulating TRPC5 function lies in the identification and characterization of its endogenous ligands—naturally occurring molecules that regulate its activity. This technical guide provides an in-depth overview of the discovery of endogenous TRPC5 ligands, focusing on the key activators sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC). We present quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

Endogenous TRPC5 Ligands: Quantitative Data

The following tables summarize the key quantitative data for the endogenous activation of TRPC5 channels by lysophosphatidylcholine (LPC). While sphingosine-1-phosphate (S1P) is a confirmed endogenous activator, precise EC50 values for its direct activation of TRPC5 are not consistently reported in the literature; however, it is known to evoke graded responses in the low micromolar range.

Table 1: Potency of Lysophosphatidylcholine (LPC) as a TRPC5 Activator

| Ligand | Parameter | Value | Cell Type | Method | Reference |

| LPC (18:1) | EC50 | 0.53 µM | HEK293T cells expressing human TRPC5 | Whole-cell patch clamp (-100 mV) | [1] |

| LPC (18:1) | EC50 | 0.37 µM | HEK293T cells expressing human TRPC5 | Whole-cell patch clamp (+100 mV) | [1] |

Signaling Pathways of Endogenous TRPC5 Activation

The activation of TRPC5 by its endogenous ligands involves distinct signaling cascades. LPC appears to act more directly on the channel, while S1P can activate TRPC5 through both extracellular and intracellular pathways.

Lysophosphatidylcholine (LPC) Activation Pathway

LPC is thought to activate TRPC5 through a relatively direct mechanism, potentially by binding to a phospholipid site on the channel or by altering the properties of the lipid bilayer in its vicinity.[2] This direct action can be potentiated by membrane depolarization.

In some cellular contexts, LPC-induced TRPC5 activation is part of a more complex, indirect pathway initiated by the activation of TRPC6 channels, leading to the externalization and subsequent activation of TRPC5. This process involves the production of reactive oxygen species (ROS) via NADPH oxidase.

Sphingosine-1-Phosphate (S1P) Activation Pathway

S1P can activate TRPC5 through two distinct mechanisms: an extracellular pathway involving G-protein coupled receptors (GPCRs) and an intracellular pathway suggesting a more direct interaction with the channel.[3][4]

Experimental Protocols

The identification and characterization of endogenous TRPC5 ligands rely on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of TRPC5 in HEK293 Cells

Objective: To create a cellular model for studying TRPC5 channel activity in a controlled environment.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Cells are seeded in 6-well plates or on glass coverslips for imaging and electrophysiology.

-

At 70-80% confluency, cells are transfected with a plasmid vector containing the full-length cDNA for human TRPC5. A co-transfection with a marker plasmid (e.g., expressing Green Fluorescent Protein, GFP) is often performed to identify transfected cells.

-

Transfection is carried out using a suitable reagent, such as Lipofectamine 2000, following the manufacturer's protocol.

-

-

Induction of Expression (for inducible systems): If a tetracycline-inducible expression system is used, tetracycline (e.g., 1 µg/mL) is added to the culture medium 24-48 hours prior to the experiment to induce TRPC5 expression.

-

Verification of Expression: Expression of TRPC5 can be confirmed by Western blotting, immunocytochemistry, or by functional assays (calcium imaging or patch-clamp) following stimulation with a known TRPC5 agonist.

Calcium Imaging for TRPC5 Activity

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPC5 channel activation.

Methodology:

-

Cell Preparation: HEK293 cells expressing TRPC5 are grown on glass coverslips.

-

Dye Loading:

-

Cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM), in HBSS for 30-60 minutes at room temperature or 37°C in the dark. A non-ionic surfactant like Pluronic F-127 is often included to aid dye loading.

-

-

Washing: After incubation, cells are washed with HBSS to remove excess dye and allowed to de-esterify for at least 30 minutes.

-

Imaging:

-

The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.

-

For Fluo-4, cells are excited at ~494 nm and emission is collected at ~516 nm. Changes in fluorescence intensity are indicative of changes in [Ca²⁺]i.

-

-

Data Acquisition and Analysis:

-

A baseline fluorescence is recorded for a few minutes before the application of the endogenous ligand.

-

The ligand (e.g., LPC or S1P) is added to the perfusion solution, and the changes in fluorescence are recorded over time.

-

The change in [Ca²⁺]i is quantified by analyzing the fluorescence ratio or intensity changes in individual cells.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through TRPC5 channels upon activation by endogenous ligands.

Methodology:

-

Cell Preparation: TRPC5-expressing HEK293 cells on glass coverslips are placed in a recording chamber on an inverted microscope.

-

Pipette Preparation:

-

Glass micropipettes are pulled to a resistance of 3-6 MΩ when filled with intracellular solution.

-

The intracellular (pipette) solution typically contains (in mM): 140 Cs-aspartate, 10 EGTA, 2 MgCl₂, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Giga-seal Formation:

-

The micropipette is lowered onto the surface of a single, identified transfected cell.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

-

Data Acquisition:

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied periodically to determine the current-voltage (I-V) relationship.

-

After recording a stable baseline current, the endogenous ligand is applied to the bath via a perfusion system.

-

The resulting changes in current are recorded.

-

-

Data Analysis: The amplitude and I-V characteristics of the ligand-activated currents are analyzed to determine the properties of TRPC5 channel activation.

Conclusion

The discovery of endogenous ligands for TRPC5, particularly sphingosine-1-phosphate and lysophosphatidylcholine, has significantly advanced our understanding of the physiological and pathological roles of this important ion channel. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate TRPC5 function and to design novel therapeutic strategies targeting this channel. The continued exploration of the intricate mechanisms of endogenous ligand-mediated TRPC5 regulation will undoubtedly unveil new opportunities for the treatment of a wide range of diseases.

References

- 1. TRPC channel lipid specificity and mechanisms of lipid regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Integration of transient receptor potential canonical channels with lipids - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing the Binding Sites of TRPC5 Modulators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including neuronal development, fear and anxiety responses, and kidney function. Their involvement in pathological states has made them attractive targets for therapeutic intervention. A deep understanding of how small molecule modulators interact with TRPC5 is paramount for the rational design of novel drugs with high specificity and efficacy. This technical guide provides a comprehensive overview of the key binding sites of known TRPC5 modulators, detailed experimental protocols for their characterization, and a summary of their quantitative binding data.

Key Modulator Binding Sites on TRPC5

Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of TRPC5 structure and its interactions with various ligands. These studies have revealed distinct binding pockets for different classes of modulators, primarily located within the transmembrane domain (TMD) of the channel.

The Voltage-Sensor-Like Domain (VSLD) Pocket

A prominent binding site for several inhibitors is located within the voltage-sensor-like domain (VSLD), which is formed by the S1-S4 transmembrane helices. This pocket is accessible from the intracellular side.

-

Clemizole: This antihistamine compound was one of the first identified inhibitors of TRPC5. Cryo-EM structures have shown that clemizole binds within a hydrophobic pocket in the VSLD of each TRPC5 subunit.[1][2] The binding of clemizole is thought to stabilize the channel in a closed, non-conductive state.[1]

The Inter-Subunit Cleft and Lipid Displacement Site

Another critical binding location for a distinct class of modulators is found at the interface between adjacent TRPC5 subunits, near the extracellular side of the membrane. Modulators binding to this site often displace a native lipid molecule, suggesting a mechanism of allosteric modulation.

-

HC-070 and Pico145: These potent and selective xanthine-based inhibitors bind in a pocket formed by the S5 and S6 helices of one subunit and the pore helix of an adjacent subunit.[1][3] Their binding displaces a phospholipid molecule that is thought to be involved in channel gating. This displacement stabilizes the closed state of the channel.

-

(-)-Englerin A: This natural product is a potent activator of TRPC4 and TRPC5 channels. Mutagenesis studies suggest that its binding site involves residues in the pore region, specifically Lys-554, His-594, and Glu-598.

Other Putative Binding Sites

-

Riluzole: This FDA-approved drug for amyotrophic lateral sclerosis (ALS) has been identified as a TRPC5 activator. While its precise binding site is still under investigation, studies suggest it acts directly on the channel, independent of G-protein signaling and PLC activity.

Quantitative Data on TRPC5 Modulators

The following tables summarize the reported potency values for various TRPC5 modulators. These values are essential for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies.

| Inhibitor | Target | Assay Type | IC50 Value | Reference |

| Clemizole | TRPC5 | Ca2+ influx | 1.1 µM | |

| Clemizole | TRPC4β | Ca2+ influx | 6.4 µM | |

| HC-070 | TRPC5 | - | High Potency | |

| Pico145 | TRPC5 | Ca2+ influx | 1.3 nM | |

| Pico145 | TRPC4 | Ca2+ influx | 0.35 nM | |

| AM12 | TRPC5 | Lanthanide-evoked activity | 0.28 µM |

| Activator | Target | Assay Type | EC50 Value | Reference |

| (-)-Englerin A | TRPC5 | Ca2+ influx | 7 nM | |

| Riluzole | TRPC5 | Ca2+ influx | 9.2 µM | |

| AM237 | TRPC5 | Ca2+ influx | 15-20 nM |

Experimental Protocols for Binding Site Characterization

Characterizing the binding site of a novel TRPC5 modulator requires a combination of structural, biochemical, and functional approaches. Below are detailed methodologies for key experiments.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the high-resolution structures of TRPC5 in its apo state and in complex with various modulators.

Methodology:

-

Protein Expression and Purification:

-

Human or mouse TRPC5 is typically overexpressed in mammalian cell lines (e.g., HEK293) using inducible expression systems.

-

The protein is solubilized from the cell membrane using detergents (e.g., GDN) and purified using affinity chromatography (e.g., Strep-Tactin or FLAG affinity) followed by size-exclusion chromatography.

-

-

Complex Formation:

-

The purified TRPC5 protein is incubated with a molar excess of the modulator of interest to ensure saturation of the binding sites.

-

-

Grid Preparation and Data Collection:

-

A small volume of the protein-modulator complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly frozen in liquid ethane.

-

Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

The collected micrographs are processed using software packages such as RELION or CryoSPARC to perform particle picking, 2D classification, 3D classification, and 3D reconstruction to generate a high-resolution density map.

-

-

Model Building and Refinement:

-

An atomic model of the TRPC5-modulator complex is built into the cryo-EM density map and refined to produce the final structure.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to validate the functional importance of specific amino acid residues within a putative binding pocket identified by structural methods.

Methodology:

-

Primer Design:

-

Design complementary forward and reverse primers containing the desired mutation (e.g., substitution to alanine) in the TRPC5 coding sequence.

-

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase with the TRPC5 expression plasmid as a template and the mutagenic primers. This will generate a linear DNA product containing the desired mutation.

-

-

Template Removal and Ligation:

-

Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Ligate the ends of the linear, mutated PCR product to re-circularize the plasmid.

-

-

Transformation and Sequencing:

-

Transform the ligated plasmid into competent E. coli cells for amplification.

-

Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

-

-

Functional Characterization:

-

Transfect the mutated TRPC5 construct into a suitable cell line.

-

Perform functional assays (e.g., patch-clamp electrophysiology or calcium imaging) to assess the effect of the mutation on the potency and efficacy of the modulator. A significant shift in the dose-response curve for the modulator in the mutant channel compared to the wild-type channel confirms the importance of the mutated residue in modulator binding or action.

-

Photoaffinity Labeling

Photoaffinity labeling is a technique used to covalently link a ligand to its binding site upon photoactivation, allowing for the direct identification of interacting proteins and binding domains. Xanthine-based photoaffinity probes have been successfully used to demonstrate the direct binding of this class of inhibitors to TRPC5.

Methodology:

-

Probe Synthesis:

-

Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry) into the chemical scaffold of the modulator.

-

-

Cellular Labeling:

-

Incubate cells expressing TRPC5 with the photoaffinity probe.

-

Expose the cells to UV light to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.

-

-

Lysis and Enrichment:

-

Lyse the cells and enrich for the labeled proteins. If the probe contains a reporter tag like biotin, streptavidin affinity purification can be used. For probes with an alkyne tag, a "click" reaction with an azide-biotin conjugate can be performed, followed by streptavidin pulldown.

-

-

Identification of Labeled Protein:

-

The enriched proteins are separated by SDS-PAGE and the labeled TRPC5 can be identified by Western blotting using a TRPC5-specific antibody.

-

-

Competition Assay:

-

To confirm the specificity of labeling, a competition experiment can be performed by pre-incubating the cells with an excess of the non-labeled parent modulator before adding the photoaffinity probe. A reduction in the labeling of TRPC5 in the presence of the competitor indicates specific binding to the same site.

-

Signaling Pathways and Logical Relationships

The activity of TRPC5 is tightly regulated by various signaling pathways. Understanding these pathways is crucial for interpreting the effects of modulators that may act at different points in the signaling cascade.

TRPC5 Activation Pathway

TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Caption: GPCR-mediated activation of TRPC5.

Experimental Workflow for Binding Site Characterization

A typical workflow for identifying and characterizing the binding site of a novel TRPC5 modulator is outlined below.

Caption: Workflow for TRPC5 modulator binding site characterization.

Conclusion

The characterization of TRPC5 modulator binding sites is a rapidly evolving field, driven by technological advancements in structural biology and chemical probe development. The detailed understanding of the VSLD and inter-subunit cleft binding pockets provides a solid foundation for the structure-based design of new generations of TRPC5 modulators with improved selectivity and therapeutic potential. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to effectively investigate and validate the binding sites of novel compounds targeting this important ion channel.

References

- 1. Multiple roles of calmodulin and other Ca(2+)-binding proteins in the functional regulation of TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous regulation of TRPC5 channel activity

An In-depth Technical Guide to the Endogenous Regulation of TRPC5 Channel Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction to TRPC5 Channels

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel belonging to the TRPC subfamily.[1] Encoded by the TRPC5 gene, these channels are crucial components of cellular signaling, translating various upstream stimuli into changes in membrane potential and intracellular calcium concentration ([Ca²⁺]ᵢ).[1][2] TRPC5 channels can form homotetramers or assemble into heterotetramers with other TRPC members, notably TRPC1 and TRPC4, which diversifies their functional properties.[1][3] They are predominantly expressed in the brain, where they play roles in neuronal development and fear-related behavior, but are also found in other tissues like the kidney, liver, and pancreas.

The activation mechanisms of TRPC5 are complex and polymodal, involving G-protein coupled receptor (GPCR) pathways, lipids, interacting proteins, and post-translational modifications. This intricate regulation allows TRPC5 to act as a cellular signal integrator. Given its implication in conditions such as progressive kidney disease, anxiety, and depression, TRPC5 has emerged as a significant therapeutic target. This guide provides a detailed overview of the endogenous mechanisms that govern TRPC5 channel activity.

Regulation by G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a primary upstream source of TRPC5 regulation, activating the channel through distinct G-protein subtypes.

The Gq/11-Phospholipase C (PLC) Pathway

The canonical activation pathway for TRPC5 involves the Gq/11 family of G-proteins. Stimulation of a coupled receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Diacylglycerol (DAG) and Protein Kinase C (PKC): Unlike TRPC3/6/7 channels, TRPC5 is not directly activated by DAG. Instead, DAG activates Protein Kinase C (PKC), which phosphorylates the TRPC5 channel at threonine 972. This phosphorylation event serves as a potent negative feedback mechanism, leading to the inhibition and desensitization of the channel.

-

The Role of NHERF: The insensitivity of TRPC5 to direct DAG activation is controlled by the scaffolding protein Na+/H+ Exchanger Regulatory Factor (NHERF). NHERF binds to the C-terminus of TRPC5, and its dissociation—prompted by PIP₂ depletion or PKC inhibition—can render the channel sensitive to DAG.

Direct Gαi/o Protein Activation

TRPC5 can also be activated independently of the PLC pathway through direct interaction with inhibitory G-proteins. Upon receptor stimulation, the Gαi/o subunit can directly bind to and activate TRPC5 channels. Studies suggest a preference for Gαi3 in modulating TRPC5. This provides a parallel, PLC-independent route for TRPC5 activation.

Regulation by Lipids

The lipid environment of the plasma membrane is a critical determinant of TRPC5 activity.

-

Phosphatidylinositol 4,5-bisphosphate (PIP₂): This phospholipid has a complex, dual role. While its hydrolysis by PLC initiates Gq-coupled signaling, PIP₂ itself is essential for maintaining channel activity. Depletion of membrane PIP₂ is associated with channel rundown and inhibition. Furthermore, elevated intracellular PIP₂ levels can counteract PKC-mediated desensitization, suggesting a stabilizing effect on the channel's active state.

-

Lysophospholipids (LPC): LPC has been shown to stimulate TRPC5 channels. Evidence suggests this effect may be direct, occurring via an interaction with a lipid-sensing domain on the channel that is accessible from either leaflet of the plasma membrane.

-

Sphingosine-1-Phosphate (S1P): S1P can activate TRPC5 through two distinct mechanisms. Extracellularly, it acts via a Gi/o-coupled receptor pathway. Intracellularly, it appears to stimulate the channel directly.

-

Oxidized Phospholipids: Low micromolar concentrations of oxidized phospholipids, such as PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine) and POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine), can stimulate TRPC5-containing channels. This links channel activity to conditions of oxidative stress.

Regulation by Intracellular Messengers and Ions

-

Calcium (Ca²⁺): Intracellular calcium exerts potent, concentration-dependent feedback on TRPC5. A rise in [Ca²⁺]ᵢ potentiates TRPC5 activity, creating a positive feedback loop. This activation is dose-dependent, with local Ca²⁺ entry through other channels (like CRAC or L-type Ca²⁺ channels) being sufficient to gate TRPC5. This functional coupling allows TRPC5 to amplify Ca²⁺ signals. However, the Ca²⁺-binding protein Calmodulin (CaM) can either enhance or inhibit activity depending on its binding site and conformation.

-

Protons (pH): TRPC5 is potentiated by decreases in extracellular pH, suggesting it can act as a sensor for acidosis.

-

ATP: Intracellular ATP is inhibitory to TRPC5. This links channel activity to the metabolic state of the cell, where depletion of ATP during events like ischemia could lead to Ca²⁺ overload.

Regulation by Interacting Proteins

TRPC5 function is tightly controlled by a network of interacting proteins that form a "signalplex" around the channel.

-

Scaffolding Proteins: NHERF1/2 are critical scaffolding proteins that link TRPC5 to the cytoskeleton and other signaling molecules. As mentioned, NHERF binding dictates the channel's insensitivity to DAG.

-

Calcium-Binding Proteins: Besides CaM, other Ca²⁺-binding proteins like CaBP1 can interact with and inhibit TRPC5.

-

STIM1: Stromal interaction molecule 1 (STIM1) is the primary sensor of Ca²⁺ levels in the endoplasmic reticulum. Upon store depletion, STIM1 interacts with and activates TRPC5, conferring properties of a store-operated calcium channel (SOCC).

-

CaMKIIβ: In neurons, TRPC5 forms a specific complex with Calcium/calmodulin-dependent kinase II β (CaMKIIβ). This interaction is crucial for regulating dendrite patterning and morphogenesis.

-

Other TRPC Subunits: Heteromultimerization with TRPC1 and TRPC4 creates channels with distinct biophysical and regulatory properties compared to TRPC5 homotetramers.

-

Polycystin-2 (PKD2): PKD2 can act as a negative regulator of basal TRPC5 activity.

Regulation by Post-Translational Modifications (PTMs)

PTMs provide a dynamic layer of control over channel trafficking, gating, and protein-protein interactions.

-

Phosphorylation: This is a key regulatory PTM.

-

PKC-mediated phosphorylation at T972 is inhibitory.

-

CaMKIIβ-mediated phosphorylation of downstream targets is part of a TRPC5-dependent signaling pathway in neurons.

-

-

S-palmitoylation: The covalent attachment of palmitic acid can modulate the expression and activity of TRPC5, affecting its localization in membrane microdomains.

-

S-nitrosylation: Reduced thioredoxin and nitric oxide (NO) donors can potentiate TRPC5 activity by modifying specific cysteine residues (Cys553 and Cys558), linking the channel to redox signaling pathways.

Summary of Quantitative Data

Quantitative data on the endogenous regulation of TRPC5 is vital for modeling its behavior and for drug development. The table below summarizes key reported values.

| Modulator | Type | Effect | Quantitative Value (EC₅₀ / IC₅₀) | Cell System | Reference(s) |

| Intracellular Ca²⁺ | Ion | Activation | EC₅₀: 358.2 nM (+ potentials) | HEK293 | |

| EC₅₀: 635.1 nM (- potentials) | HEK293 | ||||

| Oxidized Phospholipids | Lipid | Activation | Stimulatory at low micromolar concentrations | Vascular Smooth Muscle Cells | |

| Protons (pH) | Ion | Potentiation | Activated by decreases in extracellular pH | N/A | |

| ATP | Metabolite | Inhibition | Inhibitory at physiological concentrations | N/A |

Note: Many endogenous interactions are described qualitatively, and precise affinity constants or potency values are not always available in the literature.

Key Experimental Methodologies

Studying the complex regulation of TRPC5 requires a combination of specialized techniques.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is the gold-standard for directly measuring ion channel activity.

-

Protocol: A glass micropipette forms a high-resistance seal with the cell membrane. In the whole-cell configuration , the membrane patch is ruptured, allowing control of the intracellular solution and measurement of currents across the entire cell membrane. Voltage ramps (e.g., -100 mV to +100 mV) are applied to generate a current-voltage (I-V) relationship, which for TRPC5 often shows a characteristic doubly rectifying shape. In excised-patch configurations (inside-out or outside-out), a small patch of membrane is removed, allowing for the direct application of modulators to either the intracellular or extracellular face of the channel to study direct binding effects.

Calcium Imaging

This technique allows for the measurement of changes in [Ca²⁺]ᵢ in populations of cells, making it ideal for high-throughput screening.

-

Protocol: Cells expressing TRPC5 are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2. The dye's fluorescence emission changes upon binding Ca²⁺. By exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the ratio of the emitted light, a ratiometric and quantitative measurement of [Ca²⁺]ᵢ can be obtained. This method is used to assess channel activation or inhibition in response to various stimuli.

Co-Immunoprecipitation (Co-IP)

Co-IP is a foundational technique for identifying and validating protein-protein interactions.

-

Protocol: Cells are lysed to release proteins while preserving their interactions. An antibody specific to a "bait" protein (e.g., TRPC5) is added to the lysate and captured on antibody-binding beads. The bait protein and any stably associated "prey" proteins are pulled down. After washing, the complex is eluted, and the prey proteins are identified using techniques like Western blotting or mass spectrometry. This method has been essential for confirming the interaction of TRPC5 with partners like NHERF, STIM1, and PKD2.

Conclusion

The endogenous regulation of the TRPC5 channel is a highly sophisticated process involving a convergence of signals from GPCRs, membrane lipids, intracellular ions, and a host of interacting proteins. Its activity is further refined by post-translational modifications, which fine-tune its function and localization. This multi-layered control system allows TRPC5 to act as a dynamic integrator of cellular information, translating diverse inputs into precise Ca²⁺ signals. A thorough understanding of these regulatory mechanisms is paramount for elucidating the physiological roles of TRPC5 and for the rational design of selective modulators for therapeutic intervention in renal, neurological, and psychiatric disorders.

References

The Intricate Dance: A Technical Guide to the TRPC5 Channel's Interaction with Calmodulin and Calcium

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels pivotal in cellular calcium signaling, influencing a myriad of physiological and pathological processes.[1][2] Their function is intricately regulated by the ubiquitous calcium-sensing protein, calmodulin (CaM), and by intracellular calcium (Ca²⁺) concentrations, creating a complex feedback loop. This guide provides an in-depth examination of the TRPC5-CaM-Ca²⁺ interplay, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate advanced research and therapeutic development.

The Dual Role of Calcium in TRPC5 Channel Modulation

Intracellular Ca²⁺ exerts a bimodal, concentration-dependent regulatory effect on TRPC5 channel activity. This dual functionality underscores the complexity of Ca²⁺ signaling in cellular systems where TRPC5 is expressed.

-

Potentiation at Nanomolar to Micromolar Concentrations: Modest increases in intracellular Ca²⁺, in the range of 200 nM to approximately 1 µM, potentiate agonist-activated TRPC5 currents.[3][4][5] This potentiation can lead to a significant, voltage-dependent increase in channel activity, with reports of a 5-fold increase at positive potentials and a 25-fold increase at negative potentials. The mechanism for this potentiation is an increase in the channel's open probability, without altering its single-channel conductance. This suggests a permissive role for Ca²⁺, where its presence is necessary for optimal channel activation by other stimuli.

-

Inhibition at Micromolar Concentrations: Conversely, high intracellular free Ca²⁺ concentrations, typically exceeding 5 µM, lead to the inhibition of TRPC5 current density. This inhibitory effect is a critical negative feedback mechanism to prevent cellular Ca²⁺ overload.

Calmodulin: A Key Modulator of TRPC5 Activity

Calmodulin (CaM), a primary intracellular Ca²⁺ sensor, directly interacts with the TRPC5 channel to modulate its function. This interaction is Ca²⁺-dependent and plays a crucial role in the facilitation of channel activation.

-

Calmodulin Binding Sites: TRPC5 possesses at least two distinct CaM-binding sites located on its C-terminus.

-

CIRB (Calmodulin/IP3R-Binding) Domain: This is a common feature among TRPC proteins and is critical for the overall response of the channel to receptor-induced activation. Disruption of the CIRB domain renders the TRPC5 channel unresponsive to agonist stimulation.

-

Novel C-terminal CaM-Binding Site: Located 95 amino acids downstream from the CIRB domain, this novel site is important for the Ca²⁺/CaM-mediated facilitation of the channel. Deletion of this site attenuates the acceleration in channel activation induced by CaM.

-

-

Functional Effects of Calmodulin Binding: The binding of Ca²⁺-bound CaM to TRPC5 accelerates the activation of the channel. For instance, the exogenous application of 10 µM CaM through a patch pipette has been shown to accelerate agonist-induced channel activation by 2.8-fold, with the time constant for half-activation decreasing from 4.25 minutes to 1.56 minutes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters governing the interaction between TRPC5, Ca²⁺, and Calmodulin, as extracted from the current literature.

| Parameter | Value | Condition/Comment | Reference |

| Calcium (Ca²⁺) | |||

| EC₅₀ for TRPC5 Activation (Inward Current) | 635.1 nM | Dose-dependent activation by internal Ca²⁺ at negative membrane potentials. | |

| EC₅₀ for TRPC5 Activation (Outward Current) | 358.2 nM | Dose-dependent activation by internal Ca²⁺ at positive membrane potentials. | |

| [Ca²⁺] for Potentiation | ~1 µM | Triggers potentiation of agonist-activated TRPC5 currents. | |

| [Ca²⁺] for Inhibition | > 5 µM | High intracellular free Ca²⁺ inhibits TRPC5 current density. | |

| Calmodulin (CaM) | |||

| CaM Concentration for Facilitation | 10 µM | Exogenous application that accelerated agonist-induced channel activation by 2.8-fold. | |

| Time Constant for Half-Activation (Control) | 4.25 ± 0.4 min | Agonist-induced TRPC5 activation without exogenous CaM. | |

| Time Constant for Half-Activation (with CaM) | 1.56 ± 0.85 min | Agonist-induced TRPC5 activation with 10 µM exogenous CaM. | |

| Other Interacting Proteins | |||

| Ca²⁺-binding protein 1 (CaBP1) | Inhibits TRPC5 activity | Interacts with the C-terminus of TRPC5 at sites close to, but not identical to, CaM-binding sites. | |

| Neuronal Calcium Sensor-1 (NCS-1) | Enhances TRPC5 activity | Physically associates with and enhances TRPC5 function, particularly in the Ca²⁺ range of 300-600 nM. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to investigate the TRPC5-CaM-Ca²⁺ interaction.

Co-Immunoprecipitation (Co-IP) for TRPC5-Calmodulin Interaction

This technique is used to determine if two proteins physically associate within a cell.

Objective: To demonstrate the in-vivo or in-vitro interaction between TRPC5 and Calmodulin.

Generalized Protocol:

-

Cell Lysis:

-

Culture cells expressing tagged TRPC5 (e.g., HEK293 cells).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the tag on TRPC5 (the "bait" protein).

-

Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Incubate for several hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody against Calmodulin (the "prey" protein).

-

A band corresponding to Calmodulin in the TRPC5 immunoprecipitate indicates an interaction.

-

Patch-Clamp Electrophysiology for TRPC5 Channel Activity

This technique allows for the direct measurement of ion channel currents in live cells.

Objective: To characterize the effects of intracellular Ca²⁺ and Calmodulin on TRPC5 channel currents.

Generalized Protocol:

-

Cell Preparation:

-

Plate cells expressing TRPC5 onto glass coverslips.

-

Mount the coverslip onto the stage of an inverted microscope.

-

-

Pipette Preparation:

-

Fabricate glass micropipettes with a resistance of 2-5 MΩ.

-

Fill the pipette with an internal solution containing known concentrations of Ca²⁺ (buffered with EGTA/BAPTA) and/or Calmodulin.

-

-

Whole-Cell Recording:

-

Establish a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane under the pipette to gain electrical access to the cell interior (whole-cell configuration). This allows the internal solution to dialyze the cell.

-

Clamp the cell membrane potential at a desired voltage.

-

-

Data Acquisition:

-

Record the current flowing across the cell membrane in response to voltage steps or ramps.

-

Apply agonists (e.g., carbachol) to the extracellular solution to activate TRPC5 channels.

-

Measure changes in current amplitude, activation kinetics, and other parameters under different intracellular conditions (varying Ca²⁺ and CaM concentrations).

-

In Vitro Calmodulin-Binding Assay

This assay is used to demonstrate a direct interaction between purified proteins.

Objective: To confirm the direct binding of Calmodulin to specific domains of the TRPC5 protein.

Generalized Protocol:

-

Protein/Peptide Preparation:

-

Express and purify recombinant Calmodulin and specific peptide fragments of the TRPC5 C-terminus (e.g., the CIRB domain and the novel CaM-binding site).

-

-

Binding Reaction:

-

Immobilize one of the binding partners (e.g., GST-tagged TRPC5 fragments) onto a solid support (e.g., glutathione-sepharose beads).

-

Incubate the immobilized protein with the other binding partner (Calmodulin) in a binding buffer containing either Ca²⁺ or a Ca²⁺ chelator (e.g., EGTA) to test for Ca²⁺-dependency.

-

-

Washing:

-

Wash the beads extensively to remove unbound Calmodulin.

-

-

Elution and Detection:

-

Elute the bound proteins.

-

Analyze the eluate by SDS-PAGE and Coomassie blue staining or Western blotting for the presence of Calmodulin.

-

Signaling Pathways and Logical Relationships

The interplay between TRPC5, Ca²⁺, and Calmodulin is a dynamic process involving multiple feedback loops. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Caption: TRPC5-Calcium Feedback Loop.

Caption: Calmodulin Binding Sites on TRPC5.

Caption: Co-Immunoprecipitation Workflow.

Implications for Drug Development

The intricate regulation of TRPC5 by Ca²⁺ and CaM presents unique opportunities for therapeutic intervention.

-

Targeting Allosteric Sites: The CaM binding sites on TRPC5 represent potential allosteric sites for small molecule modulators. Compounds that either mimic or disrupt the CaM interaction could fine-tune channel activity.

-

Developing State-Dependent Inhibitors: Understanding the different conformational states of TRPC5 (e.g., Ca²⁺-potentiated vs. Ca²⁺-inhibited) could enable the design of state-dependent inhibitors, offering greater specificity and reduced off-target effects.

-

Modulating the Modulators: Instead of directly targeting TRPC5, therapies could be developed to alter the local concentrations of intracellular Ca²⁺ or the availability of CaM, indirectly influencing TRPC5 function.

Conclusion

The interaction between the TRPC5 channel, calmodulin, and calcium is a highly regulated and multifaceted process that is fundamental to the channel's physiological role. A thorough understanding of the quantitative parameters, the underlying molecular mechanisms, and the associated signaling pathways is paramount for advancing our knowledge of Ca²⁺ homeostasis and for the rational design of novel therapeutics targeting TRPC5-mediated pathologies. This guide provides a foundational resource for researchers and drug developers working to unravel the complexities of this critical signaling nexus.

References

- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 3. Calcium-sensing mechanism in TRPC5 channels contributing to retardation of neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular calcium strongly potentiates agonist-activated TRPC5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using TRPC5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Transient Receptor Potential Canonical 5 (TRPC5) inhibitors. This document outlines the key signaling pathways involving TRPC5, detailed protocols for common in vivo models, and a summary of quantitative data from preclinical studies.

Introduction to TRPC5 and Its Inhibitors

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes. Its activity is particularly relevant in the contexts of kidney disease and neurological functions. Pathological activation of TRPC5 can lead to cellular dysfunction, making it a promising therapeutic target. Small molecule inhibitors of TRPC5, such as GFB-8438 and AC1903, have shown efficacy in preclinical in vivo models, offering potential new avenues for treating diseases like Focal Segmental Glomerulosclerosis (FSGS) and neurological disorders.

Key Signaling Pathways Involving TRPC5

Understanding the signaling cascades involving TRPC5 is crucial for designing and interpreting in vivo studies. Two well-characterized pathways are the TRPC5-Rac1 pathway in kidney podocytes and the TRPC5-CaMKII pathway in neurons.

TRPC5-Rac1 Signaling Pathway in Podocytes

In the podocytes of the kidney, TRPC5 plays a critical role in the pathogenesis of proteinuric kidney diseases. Damage to podocytes can trigger the activation of the small GTPase Rac1, which in turn leads to the translocation of TRPC5 channels to the cell membrane. The subsequent influx of calcium through TRPC5 further activates Rac1, creating a detrimental feed-forward loop that results in cytoskeletal remodeling, effacement of podocyte foot processes, podocyte loss, and proteinuria.[1][2][3] TRPC5 inhibitors aim to break this cycle by blocking the calcium influx.

TRPC5-CaMKII Signaling Pathway in Neurons

In the central nervous system, TRPC5 is involved in regulating neuronal development and function. Specifically, TRPC5 forms a complex with calcium/calmodulin-dependent protein kinase II β (CaMKIIβ).[4][5] Activation of TRPC5 leads to calcium influx, which in turn activates CaMKIIβ. This kinase then phosphorylates downstream targets, such as the ubiquitin ligase Cdc20-APC at the centrosome, influencing dendrite morphogenesis. Dysregulation of this pathway has been linked to deficits in motor coordination.

Quantitative Data from In Vivo Studies

The following tables summarize the in vivo efficacy of various TRPC5 inhibitors in preclinical models.

Table 1: Efficacy of GFB-8438 in the DOCA-Salt Hypertensive Rat Model of FSGS

| Parameter | Vehicle | GFB-8438 (30 mg/kg, s.c., once daily) | Eplerenone (50 mg/kg, p.o., twice daily) |

| Urinary Protein (mg/24h) at Week 3 | ~400 | ~150 | ~200 |

| Urinary Albumin (mg/24h) at Week 3 | ~250 | ~50 | ~100 |

Data extracted from in vivo efficacy studies. Values are approximate and intended for comparative purposes.

Table 2: Efficacy of AC1903 in a Transgenic Rat Model of FSGS

| Parameter | Vehicle | AC1903 (50 mg/kg, i.p., twice daily) |

| Urinary Proteinuria (mg/day) | Significantly elevated | Suppressed to near wild-type levels |

| Podocyte Number | Significantly reduced | Preserved |

Data extracted from studies on a transgenic rat model of FSGS.

Table 3: Efficacy of ML204 in a Sucrose-Induced Metabolic Imbalance Mouse Model

| Parameter | High-Sucrose Diet + Vehicle | High-Sucrose Diet + ML204 |

| Hyperglycemia | Present | Exacerbated |

| Dyslipidemia | Present | Exacerbated |

| Hepatic Steatosis | Present | Exacerbated |

Note: In this specific model, TRPC4/5 inhibition with ML204 exacerbated metabolic imbalances, suggesting a protective role for these channels in this context.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Experimental Workflow for In Vivo Efficacy Studies in Kidney Disease

Protocol 1: DOCA-Salt Hypertensive Rat Model of FSGS

This model is widely used to study salt-sensitive hypertension and associated kidney damage.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Deoxycorticosterone acetate (DOCA) pellets (e.g., 25-50 mg)

-

Anesthesia (e.g., isoflurane)

-

1% NaCl drinking water

-

Metabolic cages for urine collection

Procedure:

-

Acclimatization: Acclimatize rats to the facility for at least one week.

-

Unilateral Nephrectomy: Anesthetize the rats and perform a unilateral nephrectomy (typically the left kidney). Allow a one-week recovery period with standard food and water.

-

DOCA Implantation and Salt Loading: Following recovery, subcutaneously implant a DOCA pellet in the dorsal neck region. Replace standard drinking water with 1% NaCl solution.

-

Monitoring: House rats in metabolic cages for 24-hour urine collection at baseline and at specified time points (e.g., weekly) throughout the study. Monitor blood pressure using tail-cuff plethysmography. The development of hypertension and proteinuria typically occurs over 3-4 weeks.

Protocol 2: Administration of TRPC5 Inhibitors

Preparation of Inhibitor Formulations:

-

GFB-8438: Can be formulated in 20% (w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline for subcutaneous (s.c.) injection.

-

AC1903: Can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal (i.p.) injection.

-

ML204: Can be dissolved in DMSO for in vivo studies, though its stability in rodents may be a consideration.

Administration:

-

Randomly assign animals to treatment groups (vehicle control, inhibitor low dose, inhibitor high dose, and optionally a positive control).

-

Administer the prepared inhibitor or vehicle solution according to the study design (e.g., once or twice daily) via the chosen route (s.c. or i.p.).

Protocol 3: Assessment of Motor Coordination in Mice (Rotarod Test)

This test is used to evaluate balance and motor coordination, which can be affected by neurological changes.

Materials:

-

Rotarod apparatus

-

Mice (e.g., TRPC5 knockout and wild-type controls)

Procedure:

-

Acclimatization: Acclimatize mice to the testing room for at least 30 minutes before the test.

-

Training: Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a set period (e.g., 5 minutes) for 2-3 consecutive days before the testing day.

-

Testing:

-

Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).

-

Place the mouse on the rotating rod.

-

Record the latency to fall from the rod.

-

Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.

-

Protocol 4: Biochemical and Histological Analysis

Urine Analysis:

-

Proteinuria: Measure total protein concentration in 24-hour urine samples using a Bradford assay or a similar method.

-

Albuminuria: Measure albumin concentration using an ELISA kit.

-

Urinary Albumin-to-Creatinine Ratio (UACR): Measure both albumin and creatinine in a spot urine sample to normalize for urine concentration.

Kidney Tissue Analysis:

-

Tissue Harvesting: At the end of the study, euthanize the animals and perfuse the kidneys with PBS followed by 4% paraformaldehyde.

-

Histology: Embed the kidneys in paraffin and section them. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerulosclerosis.

-

Immunofluorescence: Stain kidney sections for podocyte-specific markers (e.g., nephrin, podocin) and markers of injury.

-

Western Blot: Homogenize kidney tissue to extract proteins. Perform western blotting to quantify the expression levels of TRPC5, Rac1, and other proteins of interest.

Conclusion

The in vivo application of TRPC5 inhibitors has shown significant promise in preclinical models of kidney disease and has provided valuable insights into the role of TRPC5 in neuronal function. The protocols and data presented in these application notes serve as a guide for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of targeting TRPC5. Careful consideration of the experimental model, inhibitor formulation, and appropriate endpoints is essential for generating reliable and translatable data.

References

Application Notes and Protocols for TRPC5 Inhibition in Focal Segmental Glomerulosclerosis (FSGS) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Segmental Glomerulosclerosis (FSGS) is a progressive kidney disease characterized by scarring of the glomeruli, leading to proteinuria and eventual kidney failure.[1][2][3] A key pathological feature of FSGS is the injury and loss of podocytes, the specialized cells that form the kidney's filtration barrier.[1][2] Recent research has identified the Transient Receptor Potential Canonical 5 (TRPC5) ion channel as a critical mediator of podocyte injury. Over-activation of TRPC5 leads to calcium influx, which in turn activates Rac1, a small GTPase, initiating a cascade of events that result in cytoskeletal remodeling, podocyte effacement, and ultimately, cell loss. This has positioned TRPC5 as a promising therapeutic target for FSGS and other proteinuric kidney diseases. This document provides detailed application notes and protocols for utilizing TRPC5 inhibitors in preclinical FSGS models, based on published studies.

TRPC5 Signaling Pathway in Podocyte Injury

The TRPC5 signaling pathway is a central element in the pathogenesis of podocyte injury in FSGS. The activation of this pathway can be initiated by various upstream signals, including angiotensin II. This leads to a feed-forward loop involving Rac1, which exacerbates podocyte damage. The inhibition of TRPC5 has been shown to disrupt this pathological cascade, thereby protecting podocytes and reducing proteinuria.

References

- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]

- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models [dspace.mit.edu]

Application Notes and Protocols for In Vivo Rodent Studies of TRPC5 Modulators

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo investigation of Transient Receptor Potential Canonical 5 (TRPC5) channel modulators in rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the physiological and pathological roles of TRPC5 and to assess the therapeutic potential of novel modulators.

Introduction to TRPC5

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in various physiological processes, including neuronal signaling, kidney function, and fear and anxiety responses.[1][2] TRPC5 channels can be activated by G-protein coupled receptors (GPCRs) through the phospholipase C (PLC) pathway and by depletion of intracellular calcium stores.[3][4][5] Dysregulation of TRPC5 activity has been implicated in several pathologies, making it an attractive target for drug discovery.

TRPC5 Modulators in In Vivo Rodent Studies

A growing number of small-molecule modulators targeting TRPC5 have been developed and characterized in preclinical rodent models. These compounds have shown efficacy in models of kidney disease, anxiety, and depression.

Summary of In Vivo Studies with TRPC5 Modulators

| Modulator | Target(s) | Rodent Model | Disease/Condition | Dosage and Administration | Key Findings | Reference(s) |

| AC1903 | TRPC5 inhibitor | Dahl salt-sensitive rat, AT1R transgenic rat, PAN-induced nephrosis rat | Focal Segmental Glomerulosclerosis (FSGS), Proteinuric Kidney Disease | 50 mg/kg, intraperitoneal (i.p.), twice daily | Suppressed proteinuria, prevented podocyte loss, and reduced TRPC5 channel activity in glomeruli. | |

| GFB-8438 | TRPC5/TRPC4 inhibitor | DOCA-salt rat | Hypertensive Kidney Disease | Subcutaneous (s.c.) injection (formulation: DMSO, PEG300, Tween-80, saline) | Protected podocytes from injury and reduced proteinuria without significantly affecting blood pressure. | |

| HC-070 | TRPC4/TRPC5 inhibitor | Mouse | Anxiety, Depression | 0.3, 1.0, 3.0, or 10 mg/kg, oral (p.o.) | Attenuated anxiogenic effects in the elevated plus maze and showed antidepressant-like effects in the tail suspension and forced swim tests. |

Experimental Protocols

Rodent Model of Hypertensive Kidney Disease: The DOCA-Salt Rat Model

This protocol describes the induction of the Deoxycorticosterone acetate (DOCA)-salt model of hypertension in rats, a widely used model for studying salt-sensitive hypertension and associated renal damage.

Materials:

-

Male Wistar rats (8-9 weeks old)

-

Deoxycorticosterone acetate (DOCA)

-

Dimethylformamide (for DOCA injection) or DOCA pellets

-

1% Sodium Chloride (NaCl) drinking water

-

Standard rat chow

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for unilateral nephrectomy

-

Heating pad

Procedure:

-

Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

Unilateral Nephrectomy:

-

Anesthetize the rat and monitor the depth of anesthesia.

-

Shave the fur on the left flank and sterilize the surgical area.

-

Perform a lateral abdominal incision to expose the left kidney.

-

Ligate the renal artery, vein, and ureter, and carefully remove the left kidney.

-

Close the incision with sutures or surgical clips.

-

Allow the rats to recover for one week with standard chow and tap water.

-

-

Induction of Hypertension:

-

After the recovery period, switch the drinking water to 1% NaCl.

-

Administer DOCA via one of the following methods:

-

Subcutaneous Injections: Inject DOCA (e.g., 25 mg in 0.4 mL dimethylformamide) subcutaneously every fourth day.

-

Pellet Implantation: Implant a DOCA pellet (e.g., 45 mg) subcutaneously.

-

-

-

TRPC5 Modulator Administration (e.g., GFB-8438):

-

Prepare the GFB-8438 formulation (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).

-

Begin administration after the establishment of hypertension (e.g., one week after the start of DOCA-salt treatment).

-

Administer the compound via subcutaneous injection at the desired dose and frequency. The control group should receive vehicle injections.

-

-

Monitoring:

-

Monitor blood pressure regularly using a tail-cuff system.

-

Collect 24-hour urine samples to measure proteinuria (urine albumin levels).

-

At the end of the study, collect kidney tissues for histological analysis (e.g., PAS staining to assess glomerulosclerosis and TEM to visualize podocyte foot processes).

-

Behavioral Assay for Anxiety: The Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

Video camera and tracking software (e.g., ANY-maze)

-

Rodents (mice or rats)

-

70% ethanol for cleaning

Procedure:

-

Habituation: Habituate the animals to the testing room for at least one hour before the test.

-

Drug Administration (e.g., HC-070):

-

Administer the TRPC5 modulator (e.g., HC-070 orally at 1 mg/kg) or vehicle at a predetermined time before the test (e.g., 60 minutes).

-

-

Testing:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a set duration (e.g., 5-10 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Use tracking software to automatically score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Behavioral Assay for Depression: The Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents. It is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and that this "behavioral despair" can be reversed by antidepressant compounds.

Materials:

-

Transparent cylindrical containers (e.g., 50 cm height, 20 cm diameter for mice)

-

Water (23-25°C)

-

Video camera and analysis software

-

Rodents (mice or rats)

-

Towels for drying

Procedure:

-

Preparation:

-

Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind legs or tail (e.g., 15 cm for mice).

-

Allow the water to reach the appropriate temperature.

-

-

Drug Administration (e.g., HC-070):

-

Administer the TRPC5 modulator (e.g., HC-070 orally at various doses) or vehicle at a predetermined time before the test (e.g., 60 minutes).

-

-

Testing:

-

Gently place the animal into the water-filled cylinder.

-

Record the behavior for a total of 6 minutes.

-

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

-